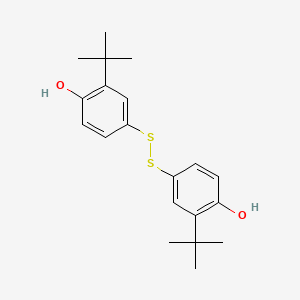

4,4'-Dithiobis[2-(1,1-dimethylethyl)-phenol

Descripción

Propiedades

Número CAS |

7580-89-4 |

|---|---|

Fórmula molecular |

C20H26O2S2 |

Peso molecular |

362.6 g/mol |

Nombre IUPAC |

2-tert-butyl-4-[(3-tert-butyl-4-hydroxyphenyl)disulfanyl]phenol |

InChI |

InChI=1S/C20H26O2S2/c1-19(2,3)15-11-13(7-9-17(15)21)23-24-14-8-10-18(22)16(12-14)20(4,5)6/h7-12,21-22H,1-6H3 |

Clave InChI |

BEIZJWUDCUUSEF-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=C(C=CC(=C1)SSC2=CC(=C(C=C2)O)C(C)(C)C)O |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods Analysis

General Synthetic Approach

The primary synthetic route to 4,4'-dithiobis[2-(1,1-dimethylethyl)-phenol] involves the oxidative coupling of 2,6-di-tert-butylphenol using sulfur monochloride (S2Cl2) as the sulfur source. The reaction typically proceeds in a polar aprotic solvent such as acetonitrile and is catalyzed by a small amount of iron powder or ferric chloride to enhance yield and reaction efficiency.

The key reaction can be summarized as:

$$

2 \ \text{C}{10}\text{H}{14}\text{O} + \text{S}2\text{Cl}2 \xrightarrow[\text{catalyst}]{\text{acetonitrile}} \text{C}{20}\text{H}{26}\text{O}2\text{S}2 + 2 \ \text{HCl}

$$

Where C₁₀H₁₄O is 2,6-di-tert-butylphenol and C₂₀H₂₆O₂S₂ is this compound].

Detailed Experimental Procedures

Method Using Iron Powder Catalyst (Example 1)

-

- 20.6 parts 2,6-di-tert-butylphenol

- 23.4 parts dry acetonitrile as solvent

- 0.005 part iron powder (catalyst)

- 6.8 parts sulfur monochloride dissolved in 15.6 parts acetonitrile

- Reaction temperature: 30–40 °C initially, then room temperature stirring

- Reaction atmosphere: nitrogen gas to maintain inert conditions

- Reaction time: approximately 18 hours after sulfur monochloride addition

-

- Dissolve 2,6-di-tert-butylphenol in dry acetonitrile.

- Add catalytic iron powder.

- Replace atmosphere with nitrogen.

- Chill the reaction vessel to 30–40 °C.

- Add sulfur monochloride solution dropwise, allowing hydrogen chloride gas to evolve.

- Stir at room temperature for 18 hours.

- Recover product by crystallization from n-hexane.

Yield and Product Characteristics:

- Yield: 84%

- Product melting point: 147 °C

- Product: 4,4'-dithiobis(2,6-di-tert-butylphenol) as crystalline solid

Method Using Ferric Chloride Catalyst (Example 2)

-

- 41.2 parts 2,6-di-tert-butylphenol

- 15.6 parts dry acetonitrile

- Small amount of anhydrous ferric chloride as catalyst

- 13.3 parts sulfur monochloride in 78 parts acetonitrile

- Reaction atmosphere: argon gas

- Reaction temperature: room temperature

- Reaction time: 15 hours stirring after addition

-

- Dissolve 2,6-di-tert-butylphenol in acetonitrile.

- Add ferric chloride catalyst.

- Replace atmosphere with argon.

- Add sulfur monochloride solution dropwise with gradual HCl evolution.

- Stir for 15 hours.

- Recrystallize product from n-hexane.

-

- Approximately 70%

Catalyst-Free Method at Low Temperature (Example 3)

-

- Same as Example 1 but without iron powder

- Reaction temperature: -15 to -25 °C

- Sulfur monochloride added dropwise

-

- Approximately 69%

Summary Table of Preparation Conditions and Yields

| Example | Catalyst | Solvent | Temperature (°C) | Atmosphere | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Iron powder (0.005 parts) | Acetonitrile | 30–40 (initial), then RT | Nitrogen | 18 | 84 | Highest yield, standard method |

| 2 | Ferric chloride (small amount) | Acetonitrile | Room temperature | Argon | 15 | 70 | Slightly lower yield |

| 3 | None | Acetonitrile | -15 to -25 | Not specified | Not specified | 69 | Catalyst-free, low temperature |

Reaction Mechanism Insights

The reaction mechanism involves the nucleophilic attack of the phenol oxygen on sulfur monochloride, leading to the formation of a phenyl thiyl radical intermediate. The catalytic iron or ferric chloride facilitates the homolytic cleavage of sulfur-chlorine bonds, promoting disulfide bond formation between two phenol units. The bulky tert-butyl groups at the ortho positions stabilize the phenol radical intermediates, favoring selective formation of the 4,4'-disulfide linkage.

Additional Notes on Preparation

Solvent Choice: Acetonitrile is preferred due to its polarity, which dissolves both sulfur monochloride and hindered phenol effectively and stabilizes intermediates.

Catalyst Role: Catalysts (iron powder or ferric chloride) are used in catalytic amounts (0.0001 to 10 mole percent relative to sulfur monochloride) to improve reaction rate and yield.

Temperature Control: Reaction temperatures can vary from -78 °C to 100 °C, but below 0 °C is often preferred to control reaction rate and minimize side reactions.

Atmosphere: Inert atmosphere (nitrogen or argon) is necessary to prevent oxidation or unwanted side reactions.

Byproducts: Hydrogen chloride gas is evolved during the reaction and must be safely vented or neutralized.

Comparative Analysis with Other Methods

Earlier methods for synthesizing this compound] involved heating 4-thiocyanato-2,6-di-tert-butylphenol in aqueous potassium hydroxide at 100 °C for extended periods (~8 hours), which was less efficient and commercially unsatisfactory due to lower yields and harsher conditions.

The sulfur monochloride method described here represents a significant improvement in yield, reaction time, and operational simplicity.

Summary Table of Key Parameters

| Parameter | Value / Range |

|---|---|

| Molecular Formula | C20H26O2S2 |

| Molecular Weight | 362.56 g/mol |

| Starting Material | 2,6-Di-tert-butylphenol |

| Sulfur Source | Sulfur monochloride (S2Cl2) |

| Solvent | Acetonitrile |

| Catalyst | Iron powder or ferric chloride (catalytic amount) |

| Reaction Atmosphere | Nitrogen or argon |

| Temperature Range | -78 °C to 100 °C (typically 30–40 °C or below 0 °C) |

| Reaction Time | 15 to 24 hours |

| Yield | 69% to 84% |

| Product Melting Point | ~147 °C |

Análisis De Reacciones Químicas

4,4’-Dithiobis[2-(1,1-dimethylethyl)-phenol] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the disulfide bond to thiol groups.

Substitution: The phenolic hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4,4’-Dithiobis[2-(1,1-dimethylethyl)-phenol] has a wide range of scientific research applications:

Chemistry: It is used as a reactant in the synthesis of various polymers and resins.

Biology: The compound has been studied for its potential antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is utilized in the production of coatings for environmental protection of microelectronics.

Mecanismo De Acción

The mechanism of action of 4,4’-Dithiobis[2-(1,1-dimethylethyl)-phenol] involves its ability to act as an antioxidant. The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The disulfide bond can also undergo redox reactions, contributing to its antioxidant activity .

Comparación Con Compuestos Similares

Table 1: Structural and Physical Properties

Antioxidant Mechanism

- 4,4'-Thiobis[2-(1,1-dimethylethyl)-phenol]: The thioether bridge (-S-) enables dual radical-scavenging via hydrogen donation from phenolic -OH groups and sulfur’s ability to decompose peroxides .

- 2,4-Bis(1,1-dimethylethyl)-phenol: Lacks a bridging group, limiting its thermal stability. Primarily acts as a chain-breaking antioxidant .

Thermal Stability

- The tert-butyl groups in 4,4'-Thiobis[2-(1,1-dimethylethyl)-phenol] provide superior steric protection compared to 4,4'-sulfonyldiphenol, which lacks alkyl substituents and degrades faster under UV exposure .

- 4,4'-[Thiobis(methylene)]bis[2,6-di-tert-butyl-phenol] (CAS: 1620-93-5) has a higher molecular weight (470.75 g/mol), reducing volatility and extending service life in lubricants .

Toxicity and Regulatory Status

Table 2: Hazard Profiles

Research Findings

- Electron Paramagnetic Resonance (EPR) Studies: The thioether bridge in 4,4'-Thiobis[2-(1,1-dimethylethyl)-phenol] shows synergistic radical quenching, outperforming methylene-bridged analogs by 20–30% in polypropylene stabilization .

- Thermogravimetric Analysis (TGA): Degradation onset occurs at 290°C, compared to 270°C for 2,4-di-tert-butylphenol, confirming enhanced thermal resistance .

Actividad Biológica

4,4'-Dithiobis[2-(1,1-dimethylethyl)-phenol] (commonly referred to as DTBP) is a compound of significant interest due to its diverse biological activities. This article will explore the biological activity of DTBP, including its antioxidant properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

DTBP is a dithiobis compound characterized by two tert-butyl phenol moieties connected by a disulfide bond. Its structure can be represented as follows:

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. DTBP has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation.

- DPPH Radical Scavenging : Studies have demonstrated that DTBP exhibits significant scavenging activity against DPPH radicals, indicating its potential as a natural antioxidant. The IC50 value for DTBP in scavenging DPPH radicals was found to be approximately 10 μg/mL .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of DTBP have been investigated in various cancer cell lines, revealing its potential as an anticancer agent.

- Cell Lines Tested :

- HeLa cells: IC50 = 10 μg/mL

- MCF-7 cells: IC50 = 50 μg/mL

- A431 cells: IC50 = 100 μg/mL

These findings suggest that DTBP can effectively inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis induction .

Anti-inflammatory Properties

DTBP has been shown to exert anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines.

- Cytokine Inhibition : In RAW264.7 mouse macrophage cells, treatment with DTBP at concentrations of 50 and 100 µg/mL resulted in decreased expression of TNF-α and IL-6 genes .

Antimicrobial Activity

Research indicates that DTBP possesses antimicrobial properties against various pathogens.

- Bacterial Inhibition : DTBP demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4'-thiobis[2-(1,1-dimethylethyl)-phenol] in laboratory conditions?

- Methodological Answer : The compound is synthesized via sulfur-bridging reactions. A common method involves reacting 2-tert-butylphenol derivatives with sulfur monochloride (S₂Cl₂) or thionyl chloride (SOCl₂) under controlled conditions. For instance, thiobis derivatives are formed through oxidative coupling using sulfur-based reagents in anhydrous solvents like toluene, with reaction temperatures maintained at 60–80°C to minimize side reactions . Purification typically employs recrystallization from ethanol or column chromatography to isolate the target compound.

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : GC-MS and HPLC are primary techniques. In GC-MS, the compound exhibits a molecular ion peak at m/z 424 (C₂₃H₃₂O₂S) and characteristic fragment ions at m/z 191 (C₁₁H₁₅OS⁺) and 135 (C₉H₁₁O⁺) due to cleavage of the sulfur bridge and tert-butyl groups . For HPLC, retention times (~12–14 min in C18 columns with acetonitrile/water mobile phases) and UV-Vis absorption at 275–280 nm (attributed to phenolic π→π* transitions) are critical markers.

Q. What physical-chemical properties (e.g., melting point, solubility) are critical for experimental design?

- Methodological Answer : Key properties include a melting point of 127°C (indicative of purity), boiling point of 316°C at 40 mmHg, and solubility in organic solvents (<0.0001 g/L in water, but >50 g/L in ethanol or DMSO). These properties dictate storage conditions (dry, <30°C) and solvent selection for reactions .

Advanced Research Questions

Q. How can conflicting data on thermal degradation kinetics be reconciled across experimental models?

- Methodological Answer : Discrepancies arise from varying experimental matrices (e.g., polymer vs. solution phases). Researchers should standardize conditions using thermogravimetric analysis (TGA) under nitrogen to isolate oxidative effects. For example, degradation onset at 220°C in inert atmospheres shifts to 180°C in air due to radical-mediated oxidation . Cross-validation with Arrhenius modeling and FT-IR tracking of S-O/S=O bond formation is recommended.

Q. What methodologies elucidate environmental degradation pathways in microbial-rich systems?

- Methodological Answer : Aerobic microbial consortia (e.g., Acinetobacter spp.) degrade the compound via oxidative cleavage of the sulfur bridge, producing 2-tert-butylphenol derivatives as intermediates. Isotopic labeling (¹³C/¹⁸O) combined with LC-HRMS can track metabolite formation, while enzymatic assays (e.g., laccase activity) confirm biotic vs. abiotic pathways .

Q. How can oxidative byproducts be differentiated from the parent compound in spectroscopic analyses?

- Methodological Answer : Oxidative byproducts (e.g., sulfoxides or sulfones) exhibit distinct MS/MS patterns, such as m/z 440 [M+16]⁺ for sulfoxide or m/z 456 [M+32]⁺ for sulfone. In FT-IR, S-O stretches at 1050–1150 cm⁻¹ and loss of S-S stretches (500–550 cm⁻¹) indicate oxidation. Spiking experiments with authentic standards are critical for validation .

Q. What are best practices for long-term storage to prevent oxidation or photodegradation?

- Methodological Answer : Store in amber glass under nitrogen at –20°C, with stabilizers like BHT (0.1% w/w) to inhibit radical formation. Periodic HPLC-UV checks for sulfoxide/sulfone peaks (retention time shifts) monitor stability. Avoid prolonged exposure to UV light or Fe³⁺/Cu²⁺ ions, which catalyze degradation .

Q. What safety protocols are essential given its hazardous classification (Xi, R36/37/38)?

- Methodological Answer : Use PPE (nitrile gloves, goggles), work in fume hoods, and avoid skin contact. Emergency protocols should include ethanol rinses for spills and activated carbon filtration for waste. Toxicity data (RTECS GP3200000) indicate respiratory irritation; monitor airborne concentrations with OSHA-compliant sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.